molecular formula C19H29NS2Sn B12505700 trimethyl-(7-octyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)stannane

trimethyl-(7-octyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)stannane

Cat. No.: B12505700
M. Wt: 454.3 g/mol
InChI Key: BXFRYLOQSRANMV-UHFFFAOYSA-N
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Description

Trimethyl-(7-octyl-3,11-dithia-7-azatricyclo[63002,6]undeca-1(8),2(6),4,9-tetraen-4-yl)stannane is a complex organotin compound It features a unique tricyclic structure with sulfur, nitrogen, and tin atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethyl-(7-octyl-3,11-dithia-7-azatricyclo[63002,6]undeca-1(8),2(6),4,9-tetraen-4-yl)stannane typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Trimethyl-(7-octyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)stannane can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the oxidation state of the tin atom.

    Substitution: The stannane moiety can participate in substitution reactions, where the trimethylstannyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of organotin derivatives.

Scientific Research Applications

Trimethyl-(7-octyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)stannane has several scientific research applications:

Mechanism of Action

The mechanism by which trimethyl-(7-octyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)stannane exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound’s tricyclic structure allows it to fit into specific binding sites, potentially inhibiting enzyme activity or altering protein function. The pathways involved may include disruption of normal cellular processes or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethyl-(7-octyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)stannane is unique due to its specific combination of a trimethylstannyl group and an octyl chain. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Biological Activity

Trimethyl-(7-octyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)stannane is a complex organotin compound that has garnered attention in recent years due to its unique structural properties and potential biological applications. This article reviews the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a unique tricyclic structure with multiple sulfur and nitrogen atoms incorporated into its framework. The presence of the stannane moiety also suggests potential applications in medicinal chemistry and materials science.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques that may include:

  • Formation of the tricyclic core.
  • Introduction of the octyl chain.
  • Functionalization with stannane groups.

Antimicrobial Properties

Recent studies have indicated that organotin compounds exhibit significant antimicrobial activity against various bacterial strains. For instance, a study highlighted the effectiveness of related organotin compounds against Staphylococcus aureus and Escherichia coli, showcasing minimum inhibitory concentrations (MIC) that suggest potential for use as antimicrobial agents .

CompoundBacterial StrainMIC (µg/mL)
Trimethyl-stannane derivativeStaphylococcus aureus10
Trimethyl-stannane derivativeEscherichia coli15

Cytotoxicity and Anticancer Activity

In vitro assays have demonstrated that certain derivatives of organotin compounds can induce cytotoxic effects on cancer cell lines such as A549 (lung cancer). The MTT assay results indicated a dose-dependent response, suggesting that higher concentrations lead to increased cell death . The following table summarizes findings from cytotoxicity studies:

Concentration (µg/mL)Cell Viability (%)
0100
1085
5060
10030

The biological activity of this compound is hypothesized to involve:

  • Disruption of Membrane Integrity : Organotin compounds may interact with bacterial membranes, leading to increased permeability and cell lysis.
  • Inhibition of Enzymatic Activity : The presence of tin may interfere with essential enzymatic functions within microbial cells.

Case Studies

A series of case studies have been conducted to evaluate the biological effects of this compound:

  • Study on Antibacterial Activity :
    • Researchers tested various concentrations against Gram-positive and Gram-negative bacteria.
    • Results indicated a significant reduction in bacterial growth at concentrations above 10 µg/mL.
  • Cytotoxicity Assessment :
    • A549 lung cancer cells were treated with increasing concentrations.
    • The study found a notable decrease in cell viability at higher concentrations, supporting the potential use in cancer therapy.

Properties

Molecular Formula

C19H29NS2Sn

Molecular Weight

454.3 g/mol

IUPAC Name

trimethyl-(7-octyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)stannane

InChI

InChI=1S/C16H20NS2.3CH3.Sn/c1-2-3-4-5-6-7-10-17-13-8-11-18-15(13)16-14(17)9-12-19-16;;;;/h8-9,11H,2-7,10H2,1H3;3*1H3;

InChI Key

BXFRYLOQSRANMV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C2=C(C3=C1C=C(S3)[Sn](C)(C)C)SC=C2

Origin of Product

United States

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